molecular formula C24H29N3O3S2 B3313789 N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(ethylthio)-N-(2-morpholinoethyl)benzamide CAS No. 946681-06-7

N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(ethylthio)-N-(2-morpholinoethyl)benzamide

Cat. No. B3313789
CAS RN: 946681-06-7
M. Wt: 471.6 g/mol
InChI Key: MOBHPPRHFLPMBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(ethylthio)-N-(2-morpholinoethyl)benzamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as EMBT or EMBT-HCl. The compound is a potent inhibitor of protein kinase R (PKR), a protein that plays a crucial role in the regulation of gene expression and cellular responses to stress.

Mechanism of Action

EMBT inhibits N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(ethylthio)-N-(2-morpholinoethyl)benzamide by binding to its kinase domain, preventing its activation and downstream signaling. This leads to the inhibition of translation initiation and the induction of apoptosis in cancer cells. In the case of viral infections, EMBT inhibits the activation of N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(ethylthio)-N-(2-morpholinoethyl)benzamide by viral double-stranded RNA, preventing the inhibition of protein synthesis and promoting the clearance of the virus.
Biochemical and Physiological Effects:
EMBT has been shown to induce apoptosis in cancer cells in vitro and in vivo. It also induces cell cycle arrest and inhibits tumor growth in animal models. In the case of viral infections, EMBT has been shown to reduce viral replication and promote the clearance of the virus.

Advantages and Limitations for Lab Experiments

One of the advantages of EMBT is its high potency as a N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(ethylthio)-N-(2-morpholinoethyl)benzamide inhibitor. It has been shown to be effective at low concentrations, making it a useful tool for studying N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(ethylthio)-N-(2-morpholinoethyl)benzamide signaling pathways. However, EMBT is also known to have off-target effects on other kinases, which can complicate its use in some experiments. Additionally, EMBT is not very soluble in water, which can make it difficult to work with in some assays.

Future Directions

There are several potential future directions for research on EMBT. One area of interest is the development of more potent and specific N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(ethylthio)-N-(2-morpholinoethyl)benzamide inhibitors based on the structure of EMBT. Another area of interest is the study of EMBT in combination with other cancer therapies to enhance its efficacy. Finally, there is potential for the use of EMBT in the treatment of other diseases that involve N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(ethylthio)-N-(2-morpholinoethyl)benzamide signaling, such as autoimmune disorders and neurodegenerative diseases.
Conclusion:
EMBT is a promising compound with potential applications in cancer therapy and the treatment of viral infections. Its high potency as a N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(ethylthio)-N-(2-morpholinoethyl)benzamide inhibitor makes it a useful tool for studying N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(ethylthio)-N-(2-morpholinoethyl)benzamide signaling pathways. However, further research is needed to fully understand its mechanism of action and potential applications in other areas of disease research.

Scientific Research Applications

EMBT has been extensively studied for its potential use in cancer therapy. N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(ethylthio)-N-(2-morpholinoethyl)benzamide is overexpressed in many types of cancer, and its inhibition by EMBT has been shown to induce apoptosis (programmed cell death) in cancer cells. EMBT has also been studied for its potential use in the treatment of viral infections, as N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(ethylthio)-N-(2-morpholinoethyl)benzamide plays a critical role in the innate immune response to viral infections.

properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-ethylsulfanyl-N-(2-morpholin-4-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3S2/c1-3-30-19-8-9-21-22(17-19)32-24(25-21)27(11-10-26-12-14-29-15-13-26)23(28)18-6-5-7-20(16-18)31-4-2/h5-9,16-17H,3-4,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBHPPRHFLPMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC(=CC=C4)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401135599
Record name N-(6-Ethoxy-2-benzothiazolyl)-3-(ethylthio)-N-[2-(4-morpholinyl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401135599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(ethylthio)-N-(2-morpholinoethyl)benzamide

CAS RN

946681-06-7
Record name N-(6-Ethoxy-2-benzothiazolyl)-3-(ethylthio)-N-[2-(4-morpholinyl)ethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946681-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(6-Ethoxy-2-benzothiazolyl)-3-(ethylthio)-N-[2-(4-morpholinyl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401135599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(ethylthio)-N-(2-morpholinoethyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(ethylthio)-N-(2-morpholinoethyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(ethylthio)-N-(2-morpholinoethyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(ethylthio)-N-(2-morpholinoethyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(ethylthio)-N-(2-morpholinoethyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(ethylthio)-N-(2-morpholinoethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.